Mirodenafil Dihydrochloride: A Technical Guide for Researchers
Mirodenafil Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] Developed by SK Chemicals, it is approved in South Korea for the treatment of erectile dysfunction and is also under investigation for other therapeutic applications, including Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Mirodenafil dihydrochloride.
Chemical Structure and Properties
Mirodenafil dihydrochloride is the hydrochloride salt of Mirodenafil. Its chemical structure is characterized by a pyrrolopyrimidinone core, similar to other PDE5 inhibitors like sildenafil.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride[4][5] |
| CAS Number | 862189-96-6[4][6] |
| Molecular Formula | C₂₆H₃₉Cl₂N₅O₅S[6] |
| Molecular Weight | 604.6 g/mol [6] |
| InChI Key | CKPHITUXXABKDL-UHFFFAOYSA-N |
| SMILES | CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl[5][6] |
Physicochemical Properties
| Solvent | Solubility |
| Water | 1 mg/mL[7] |
| Ethanol | 13 mg/mL[7] |
| DMSO | ≥ 100 mg/mL[7][8] |
| DMSO:PBS (pH 7.2) (1:9) | Approximately 0.1 mg/mL[9] |
Mechanism of Action: PDE5 Inhibition
Mirodenafil is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[10][11] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10][11]
The mechanism of action for achieving penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[10][11] Elevated cGMP leads to smooth muscle relaxation, allowing for increased blood flow into the penis, resulting in an erection.[10][11]
By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO.[10][11] Mirodenafil exhibits a high affinity and selectivity for PDE5.[1]
Figure 1. Signaling pathway of Mirodenafil's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of Mirodenafil has been evaluated in both preclinical and clinical studies.
Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 100 mg | [4] |
| Cmax | 331.13 ± 32.69 ng/mL | [4] |
| tmax | 1.57 ± 0.29 h | [4] |
| AUC₀-₂₄ | 883.29 ± 104.09 ng·h/mL | [4] |
| AUC₀-∞ | 976.48 ± 108.81 ng·h/mL | [4] |
| Half-life (t½) | 1.81 ± 0.17 h | [4] |
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg | 50 mg/kg | Reference |
| Cmax (ng/mL) | - | - | 2728 | - | [6] |
| tmax (h) | - | - | 1.0 | - | [6] |
| AUC (ng·h/mL) | - | - | - | - | |
| Oral Bioavailability (%) | 24.1 | 30.1 | 43.4 | - | [6] |
Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of Mirodenafil for the treatment of erectile dysfunction.
Summary of a Phase III Clinical Trial for Erectile Dysfunction
| Parameter | Mirodenafil (50 mg) | Mirodenafil (100 mg) | Placebo | Reference |
| Number of Subjects | 75 | 74 | 74 | |
| Primary Efficacy Endpoint | Significant improvement in IIEF Q3 & Q4 scores (p<0.0001) | Significant improvement in IIEF Q3 & Q4 scores (p<0.0001) | - | |
| Secondary Efficacy Endpoints | Significant improvement in all IIEF domains, SEP2, SEP3, and GAQ | Significant improvement in all IIEF domains, SEP2, SEP3, and GAQ | - | |
| Common Adverse Events | Mild and transient | Mild and transient | - |
Experimental Protocols
PDE5 Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory activity of a compound against PDE5, based on common methodologies.
Figure 2. General workflow for a PDE5 inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.5) containing MgCl₂.
-
PDE5 Enzyme: Recombinant human PDE5 is used at a concentration that yields a linear reaction rate.
-
cGMP Substrate: Prepared in the assay buffer at a concentration around the Km value for PDE5.
-
Test Compound: Mirodenafil dihydrochloride is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a microplate, the PDE5 enzyme is pre-incubated with various concentrations of Mirodenafil or vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction is allowed to proceed for a fixed time and then terminated, often by the addition of a stop solution (e.g., perchloric acid).
-
-
Detection of Product:
-
The amount of GMP produced is quantified. This can be achieved using various methods, including:
-
LC-MS/MS: A highly sensitive and specific method to directly measure GMP and remaining cGMP.
-
Coupled Enzyme Assays: The GMP produced is converted to another detectable product. For instance, alkaline phosphatase can be used to convert GMP to guanosine and inorganic phosphate, with the latter being detected colorimetrically.
-
-
-
Data Analysis:
-
The percentage of PDE5 inhibition for each concentration of Mirodenafil is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable model.
-
Clinical Trial Protocol for Erectile Dysfunction (Representative Example)
This represents a typical design for a clinical trial evaluating the efficacy and safety of Mirodenafil for erectile dysfunction.
Figure 3. Workflow of a typical clinical trial for Mirodenafil in erectile dysfunction.
Detailed Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.
-
Participants: Males with a clinical diagnosis of erectile dysfunction of various etiologies.
-
Inclusion Criteria (Example):
-
Age ≥ 18 years.
-
History of erectile dysfunction for at least 6 months.
-
In a stable sexual relationship.
-
-
Exclusion Criteria (Example):
-
History of major cardiovascular events.
-
Uncontrolled diabetes or hypertension.
-
Use of nitrates or other contraindicated medications.
-
-
Intervention:
-
Patients are randomized to receive a fixed dose of Mirodenafil (e.g., 50 mg or 100 mg) or a matching placebo, taken as needed before sexual activity for a specified duration (e.g., 12 weeks).
-
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the International Index of Erectile Function (IIEF) erectile function domain score.
-
Secondary Efficacy:
-
Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
-
Global Assessment Question (GAQ) ("Has the treatment improved your erections?").
-
-
Safety: Monitoring of adverse events, vital signs, and laboratory parameters.
-
Preclinical Study Protocol in an Alzheimer's Disease Model (Representative Example)
This outlines a typical experimental design for investigating the effects of Mirodenafil in a transgenic mouse model of Alzheimer's disease.
Figure 4. Workflow of a preclinical study of Mirodenafil in an Alzheimer's disease model.
Detailed Methodology:
-
Animal Model: APP-C105 transgenic mice, which overexpress a C-terminal fragment of the amyloid precursor protein, are used as a model for Alzheimer's disease pathology.[12]
-
Drug Administration: Mirodenafil is dissolved in a suitable vehicle (e.g., distilled water) and administered orally or via intraperitoneal injection at a specific dose (e.g., 4 mg/kg) daily for a defined period (e.g., 4 weeks).[5][12] The control group receives the vehicle alone.
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and time spent in the target quadrant are measured.[12]
-
Passive Avoidance Test: To evaluate fear-conditioned learning and memory.
-
-
Histological and Biochemical Analysis:
-
Following the behavioral tests, mice are euthanized, and brain tissue is collected.
-
Immunohistochemistry/Western Blotting: Brain sections or homogenates are analyzed for markers of Alzheimer's disease pathology, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau.[5][12]
-
Analysis of Signaling Pathways: The effects of Mirodenafil on relevant signaling pathways, such as the cGMP/PKG/CREB pathway, are investigated.[12]
-
Conclusion
Mirodenafil dihydrochloride is a well-characterized PDE5 inhibitor with proven efficacy and a favorable safety profile for the treatment of erectile dysfunction. Its high selectivity for PDE5 suggests a reduced potential for off-target effects. The ongoing research into its therapeutic potential for neurodegenerative diseases like Alzheimer's highlights its multifaceted pharmacological profile. This technical guide provides a foundational understanding of Mirodenafil dihydrochloride for researchers and professionals in the field of drug development. Further investigation into its physicochemical properties and detailed experimental validation will continue to enhance our knowledge of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 3. Mirodenafil improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and safety of oral mirodenafil in the treatment of erectile dysfunction in diabetic men in Korea: a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
